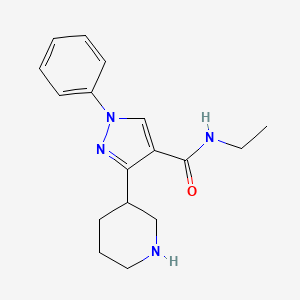

N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-1-phenyl-3-piperidin-3-ylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-2-19-17(22)15-12-21(14-8-4-3-5-9-14)20-16(15)13-7-6-10-18-11-13/h3-5,8-9,12-13,18H,2,6-7,10-11H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKFRZRXLHWLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CN(N=C1C2CCCNC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803594-88-8 | |

| Record name | N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, notable for its potential biological activities. This article explores its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 298.38 g/mol. Its structure features an ethyl group, a phenyl ring, and a piperidine moiety, which contribute to its reactivity and biological interactions. The compound's unique structure allows it to undergo various chemical reactions, including electrophilic substitutions and nucleophilic attacks at specific positions on the pyrazole ring .

Synthesis Methods

The synthesis of this compound can be achieved through multiple methodologies. Common approaches involve:

- Condensation Reactions : Combining piperidine derivatives with pyrazole precursors.

- Substitution Reactions : Modifying existing pyrazole compounds to introduce the ethyl and phenyl groups.

- Coupling Techniques : Utilizing coupling agents to form the desired compound from simpler building blocks.

These methods allow for the modification of the compound's structure to enhance its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Analgesic Activity : Preliminary studies suggest that this compound may act as an analgesic, influencing pain perception through interaction with specific receptors .

- Antitumor Activity : The pyrazole scaffold is known for its anticancer properties. Studies have demonstrated that compounds similar to N-ethyl-1-phenyl-3-(piperidin-3-yloxy)-1H-pyrazole can inhibit the growth of various cancer cell lines, including breast and liver cancer cells .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives, including N-ethyl-1-phenyl-3-(piperidin-3-yloxy)-1H-pyrazole:

- Anticancer Studies : A study involving 32 asymmetric MACs fused with 1H-pyrazole showed significant antiproliferative effects against multiple cancer types, indicating the potential of pyrazole derivatives as anticancer agents .

- Inflammation Models : In vivo models have demonstrated that compounds with similar structures can reduce inflammatory markers significantly, suggesting a mechanism for pain relief and anti-inflammatory action .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-ethyl-1-phenyl-3-(piperidin-3-yloxy)-1H-pyrazole, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Ethylpyrazole | Ethyl group on pyrazole | Known for neuroprotective effects |

| 1-(4-Methoxyphenyl)-3-(piperidin-4-yloxy)-pyrazole | Methoxy group enhances solubility | Exhibits stronger analgesic properties |

| 3-Arylpyrazoles | Varied aryl substitutions | Broad spectrum of biological activities |

N-Ethyl-1-phenyl-3-(piperidin-3-yloxy)-1H-pyrazole stands out due to its specific combination of piperidine and ethyl functionalities, which may confer unique pharmacological properties compared to other derivatives .

Scientific Research Applications

N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class. It has a unique structure that includes an ethyl group, a phenyl ring, and a piperidine moiety. The molecular formula for this compound is C15H18N4O. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Potential Applications

- Medicinal Chemistry The pyrazole ring is known for its diverse pharmacological properties. Compounds containing pyrazole structures exhibit a range of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects . this compound has been studied for its potential interactions with various biological targets, showing promise as a candidate for therapeutic applications in treating conditions like pain and inflammation. The versatility of the pyrazole framework allows for modifications that can tailor its properties for specific therapeutic needs.

- Scientific Research this compound has diverse applications in scientific research. Studies involving this compound have focused on its interactions with various receptors and enzymes. Preliminary data suggest that this compound may act as an inhibitor or modulator of certain biological pathways, potentially influencing pain perception and inflammatory responses.

Pyrazole Derivatives

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Ethylpyrazole | Ethyl group on pyrazole | Known for neuroprotective effects |

| 1-(4-Methoxyphenyl)-3-(piperidin-4-yloxy)-pyrazole | Methoxy group enhances solubility | Exhibits stronger analgesic properties |

| 3-Arylpyrazoles | Varied aryl substitutions | Broad spectrum of biological activities |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Similarities and Variations

The compound belongs to the pyrazole-4-carboxamide family, which is characterized by a pyrazole ring substituted with a carboxamide group at the 4-position. Key structural analogs and their modifications are summarized below:

Physicochemical Properties

- Melting Points: Analogs with aromatic amino groups (e.g., 4a, 4b, 4c) exhibit higher melting points (178–247°C) compared to alkyl-substituted derivatives, likely due to enhanced crystallinity from hydrogen bonding .

- Lipophilicity : The ethyl and piperidine groups in the target compound may increase lipophilicity compared to methyl or polar substituents (e.g., 4c’s chloro group) .

Antitumor Activity

- Compounds like 7a and 7b (indole-substituted pyrazole-4-carboxamides) demonstrate potent antitumor activity, attributed to their planar aromatic systems and hydrogen-bonding capacity .

Antimicrobial and Antimalarial Activity

- Pyrazole-4-carboxamides with methylthio and oxomorpholino groups (e.g., 5-((Arylidene)amino) derivatives) exhibit broad-spectrum antimicrobial activity .

- The piperidine moiety in the target compound could enhance blood-brain barrier penetration, a feature leveraged in neurological drug design but untested here .

Molecular Modeling and Receptor Interactions

Binding Affinity Predictions

- The piperidin-3-yl group may mimic tertiary amine motifs in receptor-binding pockets (e.g., cannabinoid CB1/CB2 receptors), though the target compound’s lack of a hydroxyl group (cf. HU 210 in ) may reduce affinity .

- The ethyl carboxamide could stabilize interactions with hydrophobic pockets, similar to N-phenyl substituents in 4a–4c .

Functional Implications

- Unlike CB1 receptors, which modulate ion channels, pyrazole-4-carboxamides without ionizable groups (e.g., the target compound) may favor G-protein-coupled receptor pathways over ionotropic effects .

Preparation Methods

Pyrazole Ring Formation and Substitution

- The pyrazole core is often synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.

- Phenylhydrazine reacts with β-ketoesters or β-diketones to yield 1-phenylpyrazole derivatives.

- The 3-position substitution with a piperidin-3-yl group can be introduced via nucleophilic substitution or coupling reactions on a suitable pyrazole precursor.

Carboxamide Formation and N-Ethylation

- The carboxamide group at the 4-position is introduced by functionalizing the pyrazole ring with a carboxylic acid derivative or an activated ester, followed by amidation with ethylamine.

- Alternatively, direct amidation of a 4-carboxylic acid pyrazole intermediate with ethylamine under coupling conditions (e.g., using carbodiimides or other coupling agents) can be employed.

Representative Experimental Protocol (Based on Related Pyrazole Syntheses)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Phenylhydrazine + β-ketoester, acid catalyst, reflux | Formation of 1-phenylpyrazole core | 70-85 |

| 2 | Halogenation at 4-position (if needed) or direct carboxylation | Introduction of carboxylic acid functionality | 60-75 |

| 3 | Activation of carboxylic acid (e.g., with carbodiimide) + ethylamine | Amidation to form N-ethyl carboxamide | 65-80 |

| 4 | Nucleophilic substitution with piperidin-3-yl precursor or coupling | Attachment of piperidin-3-yl group | 50-70 |

Note: The exact order of steps may vary depending on the synthetic route chosen.

Insights from Patent Literature and Research Articles

- Patents on related pyrazole derivatives describe the use of cyclization reactions involving phenylhydrazines and ketoesters, followed by phosphorous oxychloride-mediated cyclization and deprotection steps to yield pyrazole intermediates with piperazine or piperidine substituents.

- Purification often involves washing organic layers with aqueous sodium bicarbonate and sodium chloride solutions at controlled temperatures, followed by crystallization using solvents such as toluene and drying under mild heat.

- The use of glacial acetic acid during crystallization enhances purity and yield by promoting salt formation of the amine-containing pyrazole derivatives.

- Alternative oxidation and substitution methods for pyrazole derivatives include iodine-mediated transformations and Claisen–Schmidt condensations for related pyrazole analogues, which may inform modifications in the synthetic approach.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Pyrazole ring formation | Acid-catalyzed condensation, reflux | High yield, well-established |

| Carboxamide introduction | Carbodiimide coupling or direct amidation | Requires anhydrous conditions |

| Piperidin-3-yl substitution | Nucleophilic substitution or coupling | May require protecting groups |

| Purification | Aqueous washes, crystallization from toluene | Critical for purity and yield |

| Reaction temperatures | 0–110 °C depending on step | Controlled cooling/heating for crystallization |

Research Findings and Optimization Notes

- The use of phosphorous oxychloride as a cyclizing agent, although effective, can reduce yield and purity due to side reactions; alternative cyclization methods are explored to improve outcomes.

- Temperature control during washing and crystallization steps significantly influences product quality and recovery.

- The presence of the piperidin-3-yl substituent requires careful handling to avoid side reactions involving the secondary amine.

- Yield optimization often involves balancing reaction times, reagent stoichiometry, and solvent choices to maximize purity and minimize by-products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, and how can purity be validated?

- Methodology : Multi-step synthesis typically involves condensation of substituted pyrazole precursors with piperidine derivatives. For example, analogous compounds (e.g., SR141716A) are synthesized via nucleophilic substitution or palladium-catalyzed coupling .

- Validation : High-performance liquid chromatography (HPLC) with >95% purity thresholds (as seen in pyrazole-4-carboxamide derivatives ) is critical. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity, with specific attention to piperidine ring protons (δ 1.5–3.0 ppm in H NMR) and molecular ion peaks in MS .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s stereochemistry and substituent interactions?

- Techniques :

- 2D-NMR (e.g., H-C HSQC, NOESY) resolves spatial arrangements, particularly for the piperidine and pyrazole rings .

- X-ray crystallography provides absolute configuration data, as demonstrated for structurally similar CB1 antagonists .

- Key Signals : Aromatic protons (δ 6.5–8.0 ppm) and carboxamide carbonyls (δ 165–170 ppm in C NMR) are diagnostic .

Advanced Research Questions

Q. How can molecular docking and mutagenesis elucidate the compound’s interaction with cannabinoid (CB1) receptors?

- Approach :

- Docking : Use AMBER or AutoDock to model interactions with CB1’s transmembrane helices (e.g., K3.28 residue critical for inverse agonism) .

- Mutagenesis : Replace lysine (K3.28A) to assess hydrogen-bond disruption, as shown in thermodynamic cycle studies of SR141716A analogs .

Q. What strategies optimize structure-activity relationships (SAR) for kinase inhibition (e.g., CDK2/4/6, FLT3)?

- SAR Design :

- Introduce pyrimidine or quinoline substituents at the pyrazole C4 position to enhance binding to ATP pockets, as seen in FN-1501 (IC: 0.008 μM against MV4-11 leukemia cells) .

- Modify the piperidine N-ethyl group to improve pharmacokinetics (e.g., logP <3 for BBB exclusion) .

Q. How do in vivo efficacy studies validate the compound’s therapeutic potential for metabolic or oncological diseases?

- Models :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.